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Compound of Interest

Compound Name: ANG1005

Cat. No.: B10858675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ANG1005, a novel peptide-drug

conjugate, and its application in the research and treatment of leptomeningeal carcinomatosis.

This document consolidates key preclinical and clinical data, outlines experimental

methodologies, and visualizes the underlying mechanisms of action and study designs.

Core Concept: Overcoming the Blood-Brain Barrier
Leptomeningeal carcinomatosis is a devastating complication of cancer characterized by the

dissemination of malignant cells to the leptomeninges and the cerebrospinal fluid (CSF).[1][2]

[3][4][5] The treatment of this condition is significantly hampered by the blood-brain barrier

(BBB) and the blood-cerebrospinal fluid barrier (BCSFB), which prevent most

chemotherapeutic agents from reaching the central nervous system (CNS) in therapeutic

concentrations.[6][7]

ANG1005 is a novel therapeutic designed to overcome this challenge.[6][8] It is a peptide-drug

conjugate consisting of three molecules of the cytotoxic agent paclitaxel covalently linked to

Angiopep-2, a 19-amino acid peptide.[6][8][9] This design leverages the Low-Density

Lipoprotein Receptor-related Protein 1 (LRP1) transport system, which is highly expressed on

the endothelial cells of the BBB and cancer cells, to facilitate the transport of ANG1005 into the

CNS.[6][7][9][10][11]
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Mechanism of Action
ANG1005's mechanism of action involves a multi-step process to deliver paclitaxel to cancer

cells within the CNS.

Systemic Administration and BBB Transport: Following intravenous administration, ANG1005
circulates in the bloodstream. The Angiopep-2 moiety of ANG1005 binds to LRP1 receptors

on the surface of the brain capillary endothelial cells.[6][9] This binding initiates receptor-

mediated transcytosis, a process that actively transports ANG1005 across the BBB and into

the brain parenchyma.[6][7] This mechanism allows ANG1005 to bypass the P-glycoprotein

(P-gp) efflux pump, which is a major mechanism of resistance for paclitaxel.[12][13]

Penetration into Cancer Cells: LRP1 is also overexpressed on various tumor cells, including

those in brain metastases and leptomeningeal carcinomatosis.[6][10] Once in the CNS,

ANG1005 binds to LRP1 on the surface of cancer cells, leading to its internalization via

endocytosis.[6]

Intracellular Drug Release and Action: Inside the cancer cell, the ester linkages connecting

paclitaxel to Angiopep-2 are cleaved by lysosomal esterases.[6] This releases the paclitaxel

molecules, which can then exert their cytotoxic effect by stabilizing microtubules, leading to

cell cycle arrest and apoptosis.[7]
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Diagram 1: ANG1005 Mechanism of Action
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Preclinical studies have demonstrated the superior ability of ANG1005 to penetrate the brain

and exert anti-tumor activity compared to paclitaxel alone.

Brain Uptake Studies
In situ brain perfusion studies in rodents have been instrumental in quantifying the brain uptake

of ANG1005. These experiments involve perfusing the brain with a solution containing

radiolabeled ANG1005 or paclitaxel and measuring the amount of radioactivity that enters the

brain parenchyma.

Compound
Brain Influx (Kin)
(mL/s/g)

Fold Increase vs.
Paclitaxel

Reference

125I-ANG1005 7.3 ± 0.2 x 10-3 86-fold

3H-paclitaxel 8.5 ± 0.5 x 10-5 -

125I-ANG1005 (in

vivo)
- 4- to 54-fold

14C-paclitaxel (in

vivo)
- -

Table 1: Comparative Brain Uptake of ANG1005 and Paclitaxel

In Vitro Cytotoxicity
The cytotoxic activity of ANG1005 has been evaluated against various human cancer cell lines.

The half-maximal inhibitory concentration (IC50) values demonstrate that ANG1005 retains a

potent antineoplastic activity comparable to that of paclitaxel.

Cell Line Tumor Type
ANG1005 IC50
(nM)

Paclitaxel IC50
(nM)

Reference

U87 MG Glioblastoma 2.7 1.5 [6]

NCI-H460
Non-small cell

lung carcinoma
8.3 3.2 [6]
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Table 2: In Vitro Cytotoxicity of ANG1005 and Paclitaxel

Clinical Research in Leptomeningeal
Carcinomatosis
A key clinical investigation of ANG1005 in leptomeningeal carcinomatosis was a multicenter,

open-label Phase II study (NCT02048059).[8] This study enrolled patients with recurrent brain

metastases from breast cancer, including a subset with leptomeningeal carcinomatosis.[8]

Study Design and Methodology
The study aimed to evaluate the efficacy, safety, and tolerability of ANG1005 in this patient

population.

Patient Population: Adult patients with measurable recurrent brain metastases from breast

cancer, with or without leptomeningeal carcinomatosis.

Treatment Regimen: ANG1005 was administered intravenously at a dose of 600 mg/m²

every 3 weeks.

Primary Endpoint: The primary endpoint was the intracranial objective response rate (iORR)

based on CNS RECIST 1.1 criteria.

Secondary Endpoints: Secondary endpoints included extracranial response (RECIST 1.1),

progression-free survival (PFS), and overall survival (OS).
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Diagram 2: Phase II Clinical Trial Workflow (NCT02048059)

Clinical Efficacy in Leptomeningeal Carcinomatosis
The study demonstrated notable clinical activity of ANG1005 in the subset of patients with

leptomeningeal carcinomatosis.
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Parameter Value Reference

Number of Patients (LC

Subset)
28

Intracranial Disease Control 79% [1]

Median Overall Survival (OS) 8.0 months (95% CI, 5.4–9.4) [2]

Historical Median OS

(Untreated)
2 months [2]

Historical Median OS (Treated) 3-4 months

Table 3: Efficacy of ANG1005 in the Leptomeningeal Carcinomatosis Subset

Overall Clinical Response and Safety
Across the entire study population of patients with brain metastases, ANG1005 showed a

manageable safety profile and evidence of anti-tumor activity both intracranially and

extracranially.

Parameter Intracranial Extracranial Reference

Patient Benefit (Stable

Disease or Better)
77% 86% [6]

Objective Response

Rate (Investigator

Assessed)

15% - [6]

Objective Response

Rate (Independent

Review)

8% - [6]

Table 4: Overall Response in the Phase II Study of ANG1005

The safety profile of ANG1005 was reported to be similar to that of paclitaxel, with

myelosuppression being the most common toxicity.[8]
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Experimental Protocols
Detailed, step-by-step protocols for the synthesis and evaluation of ANG1005 are proprietary.

However, based on published literature, the following outlines the general methodologies

employed.

ANG1005 Synthesis and Conjugation
The synthesis of ANG1005 involves a multi-step chemical process.[6]

Activation of Paclitaxel: Paclitaxel is first reacted with succinic anhydride to form 2'-succinyl-

paclitaxel. This intermediate is then activated with N-hydroxysuccinimide (NHS) to create 2'-

succinyl-NHS-paclitaxel.

Conjugation to Angiopep-2: The activated paclitaxel is then conjugated to the Angiopep-2

peptide. The reaction is performed in a solution of dimethyl sulfoxide (DMSO) and Ringer's

solution at a controlled pH and temperature.[6] The amino groups on the Angiopep-2 peptide

react with the NHS ester of paclitaxel to form stable amide bonds, resulting in the ANG1005
conjugate with three paclitaxel molecules per peptide.[6]

Purification and Analysis: The final product is purified using techniques such as high-

performance liquid chromatography (HPLC) to ensure high purity and is characterized to

confirm its structure.[6]

In Situ Brain Perfusion
This technique is used to measure the transport of substances across the BBB in rodents.[6]

[12]

Animal Preparation: Anesthetized rodents are surgically prepared to isolate the carotid artery

for perfusion.

Perfusion: A perfusion fluid containing the radiolabeled compound (e.g., 125I-ANG1005 or

3H-paclitaxel) is infused into the carotid artery at a constant rate.[6][12]

Washout: After a set perfusion time, the brain is flushed with a tracer-free solution to remove

the compound from the cerebral vasculature.[6]
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Sample Collection and Analysis: The brain is then harvested, and the amount of radioactivity

in the brain parenchyma is measured using a gamma or beta counter.[6][12] The brain influx

coefficient (Kin) is calculated to quantify the rate of transport across the BBB.

In Vitro Cytotoxicity Assay
The anti-proliferative activity of ANG1005 is assessed using cell-based assays.[6]

Cell Culture: Human cancer cell lines are cultured in 96-well plates.[6]

Drug Incubation: The cells are incubated with varying concentrations of ANG1005 or

paclitaxel for a specified period (e.g., 48 hours).[6]

Cell Viability Assessment: Cell viability is measured using methods such as the

[3H]thymidine incorporation assay, which quantifies DNA synthesis as a measure of cell

proliferation.[6]

IC50 Determination: The concentration of the drug that inhibits cell growth by 50% (IC50) is

calculated from the dose-response curves.[6]

Conclusion and Future Directions
ANG1005 represents a promising strategy for the treatment of leptomeningeal carcinomatosis

by effectively delivering paclitaxel across the blood-brain barrier. The preclinical data

demonstrates significantly enhanced brain uptake, and the Phase II clinical trial has shown

encouraging signs of clinical activity and a manageable safety profile in a heavily pre-treated

patient population with a high unmet medical need.

Future research should focus on:

Identifying predictive biomarkers to select patients most likely to respond to ANG1005.

Exploring combination therapies to enhance the efficacy of ANG1005.

Conducting larger, randomized controlled trials to definitively establish the clinical benefit of

ANG1005 in leptomeningeal carcinomatosis.
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This technical guide provides a comprehensive foundation for researchers and drug

development professionals working on advancing therapies for CNS malignancies. The data

and methodologies presented herein should serve as a valuable resource for the continued

investigation and development of ANG1005 and similar brain-penetrant therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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